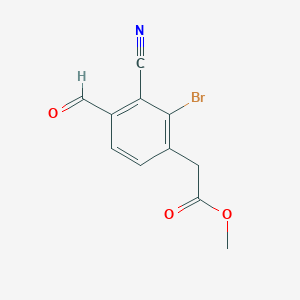
Acide 4-méthyl-1H-benzimidazole-2-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
Several methods exist for synthesizing benzimidazoles. One notable approach involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source. This metal-free, accelerated synthesis occurs in the ambient atmosphere and does not require additional acid, base, or catalyst. The reactions are orders of magnitude faster compared to bulk methods, and online mass spectrometry analysis confirms the formation of intermediate arylamides, which subsequently dehydrate to yield benzimidazoles .
Chemical Reactions Analysis
The synthesis of benzimidazoles from carboxylic acids involves nucleophilic addition to protonated carboxylic acids. The extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile. The reactions are accelerated by limited solvation at the interface, leading to the formation of benzimidazoles. The mechanism includes three key steps: (i) formation of an unusual reagent (protonated carboxylic acid), (ii) accelerated bimolecular reaction, and (iii) thermally assisted elimination of water .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du benzimidazole, y compris l'acide 4-méthyl-1H-benzimidazole-2-carboxylique, ont été trouvés pour posséder des propriétés antimicrobiennes puissantes. Ils sont efficaces contre une gamme de souches bactériennes, ce qui les rend précieux dans le développement de nouveaux agents antibactériens .
Applications anticancéreuses
Ces composés ont montré un potentiel prometteur dans la recherche anticancéreuse, des études indiquant leur potentiel à inhiber la croissance des cellules cancéreuses. L'effet des groupes substituants sur leurs structures contre diverses lignées de cellules cancéreuses a fait l'objet d'une attention particulière .
Propriétés antivirales
Les dérivés du benzimidazole sont également étudiés pour leurs capacités antivirales. Ils ont été testés contre différents virus, offrant une voie pour le développement de nouveaux médicaments antiviraux .
Utilisations antiparasitaires
Le profil pharmacologique des benzimidazoles inclut leur utilisation comme agents antiparasitaires. Cette application est significative dans le traitement et la prévention des infections parasitaires .
Thérapeutique gastro-intestinale
En tant qu'inhibiteurs de la pompe à protons (IPP), les dérivés du benzimidazole comme le lansoprazole et l'oméprazole sont utilisés pour traiter des affections telles que le reflux acide et les ulcères. La synthèse de ces composés implique souvent des acides benzimidazole carboxyliques comme intermédiaires .
Inhibition enzymatique
Des analogues du benzimidazole ont été identifiés comme des inhibiteurs puissants de diverses enzymes, ce qui est crucial pour les utilisations thérapeutiques dans des affections telles que le diabète et autres troubles métaboliques .
Applications neurologiques
Des recherches sont en cours sur les applications neurologiques des benzimidazoles, y compris les traitements potentiels pour les maladies neurodégénératives et en tant que composants de médicaments neurologiques .
Médicaments ophtalmologiques
Les caractéristiques structurales des benzimidazoles en ont fait des candidats pour une utilisation dans les médicaments ophtalmologiques, traitant les affections oculaires .
Mécanisme D'action
Target of Action
Benzimidazole derivatives, a class to which this compound belongs, are known for their broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Benzimidazole compounds, in general, are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been reported to inhibit the growth of bacteria and fungi by interfering with their protein synthesis .
Biochemical Pathways
Benzimidazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Benzimidazole derivatives are known to exert a wide range of biological effects, depending on their specific targets .
Action Environment
The action, efficacy, and stability of 4-Methyl-1H-benzimidazole-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and permeability .
Analyse Biochimique
Biochemical Properties
4-Methyl-1H-benzimidazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .
Cellular Effects
The effects of 4-Methyl-1H-benzimidazole-2-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered gene expression profiles. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 4-Methyl-1H-benzimidazole-2-carboxylic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1H-benzimidazole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Methyl-1H-benzimidazole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
4-Methyl-1H-benzimidazole-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in the concentrations of key metabolic intermediates, thereby impacting various biochemical processes .
Transport and Distribution
The transport and distribution of 4-Methyl-1H-benzimidazole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects, as it may accumulate in specific tissues or organs .
Subcellular Localization
4-Methyl-1H-benzimidazole-2-carboxylic acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
4-methyl-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQMQANOQQJNFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654916 | |
| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673487-32-6 | |
| Record name | 4-Methyl-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4,6-difluoro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486394.png)
![[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid](/img/structure/B1486396.png)
![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)
![1-{[5-(4-Chlorophenyl)thien-2-yl]methyl}piperazine dihydrochloride](/img/structure/B1486400.png)

![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)

